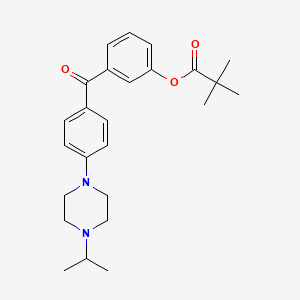
3-(4-(4-Isopropylpiperazin-1-yl)benzoyl)phenyl pivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(4-Isopropylpiperazin-1-yl)benzoyl)phenyl pivalate is a complex organic compound with the molecular formula C25H32N2O3 It is a derivative of piperazine, a heterocyclic amine, and is characterized by its unique structure that includes a pivalate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Isopropylpiperazin-1-yl)benzoyl)phenyl pivalate typically involves multiple steps. One common method starts with the preparation of 4-(4-Isopropylpiperazin-1-yl)benzoyl chloride, which is then reacted with phenyl pivalate under controlled conditions to form the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(4-(4-Isopropylpiperazin-1-yl)benzoyl)phenyl pivalate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, methanol.
Catalysts: Triethylamine, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(4-(4-Isopropylpiperazin-1-yl)benzoyl)phenyl pivalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-(4-Isopropylpiperazin-1-yl)benzoyl)phenyl pivalate involves its interaction with specific molecular targets. The piperazine ring can interact with biological receptors, potentially modulating their activity. The compound may also interfere with enzymatic pathways, leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(4-Isopropylpiperazin-1-yl)phenylboronic acid: This compound shares the piperazine ring but differs in its functional groups.
3-(Piperazin-1-yl)-1,2-benzothiazole: Another piperazine derivative with distinct biological activities.
Uniqueness
3-(4-(4-Isopropylpiperazin-1-yl)benzoyl)phenyl pivalate is unique due to its specific ester group and the combination of functional groups that confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C25H32N2O3 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
[3-[4-(4-propan-2-ylpiperazin-1-yl)benzoyl]phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C25H32N2O3/c1-18(2)26-13-15-27(16-14-26)21-11-9-19(10-12-21)23(28)20-7-6-8-22(17-20)30-24(29)25(3,4)5/h6-12,17-18H,13-16H2,1-5H3 |
InChI Key |
MGTBKZZCDSCCAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)OC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


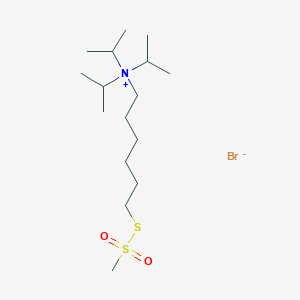
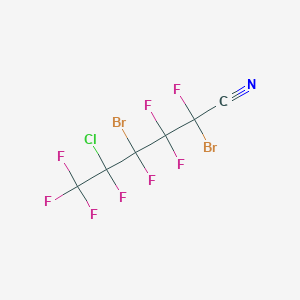
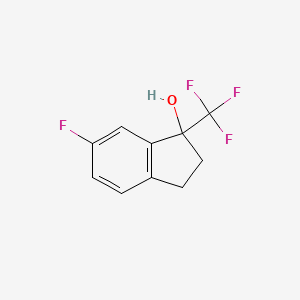
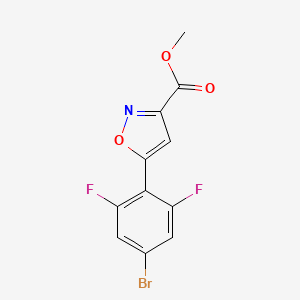
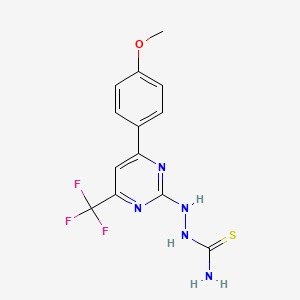


![1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxohexadecyl)oxy]-](/img/structure/B13717543.png)
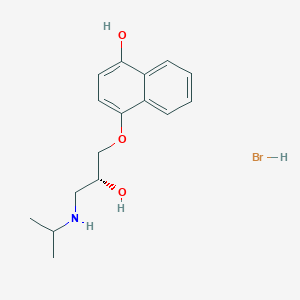
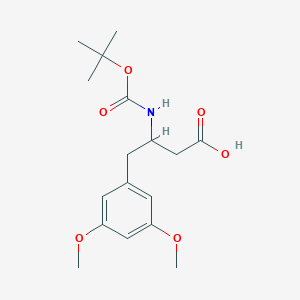
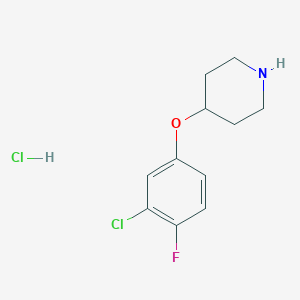
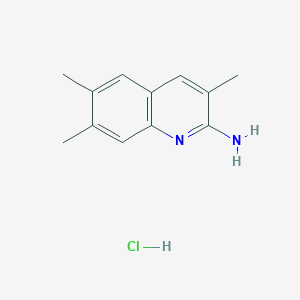
![7,7,9,17,19,19-hexamethyl-13-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B13717585.png)
![3-[4-(2-Aminoethyl)-1-piperazinyl]phenol](/img/structure/B13717591.png)
